molecular formula C25H31N3O5 B12707459 Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate CAS No. 91454-25-0

Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate

Cat. No.: B12707459
CAS No.: 91454-25-0
M. Wt: 453.5 g/mol
InChI Key: OYSKUHPYOUHYHI-BTJKTKAUSA-N
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Description

Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes an acetamide group, an isopropylamino group, and a tetrahydro-isoquinoline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline core, followed by the introduction of the acetamide and isopropylamino groups. Common reagents used in these reactions include acetic anhydride, isopropylamine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate can undergo various chemical reactions, including:

    Oxidation: This reaction may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. This may include binding to receptors, enzymes, or other proteins, leading to a cascade of biochemical events. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups.

    Isoquinoline derivatives: Compounds with similar isoquinoline structures.

    Phenyl-substituted compounds: Compounds with phenyl groups attached to the core structure.

Uniqueness

The uniqueness of Acetamide, 2-(isopropylamino)-N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-, maleate lies in its specific combination of functional groups and its potential applications across various fields. Its distinct molecular structure may confer unique properties and activities compared to other similar compounds.

Properties

CAS No.

91454-25-0

Molecular Formula

C25H31N3O5

Molecular Weight

453.5 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-(propan-2-ylamino)acetamide

InChI

InChI=1S/C21H27N3O.C4H4O4/c1-15(2)22-12-21(25)23-20-11-7-10-17-18(13-24(3)14-19(17)20)16-8-5-4-6-9-16;5-3(6)1-2-4(7)8/h4-11,15,18,22H,12-14H2,1-3H3,(H,23,25);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

OYSKUHPYOUHYHI-BTJKTKAUSA-N

Isomeric SMILES

CC(C)NCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CC(C)NCC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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